molecular formula C7H6ClFN2O3 B13682268 Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Cat. No.: B13682268
M. Wt: 220.58 g/mol
InChI Key: NYDDZUYGSGBQAP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a pyrazine derivative featuring a methyl ester group at position 2, fluorine at position 3, methoxy at position 5, and chlorine at position 6. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. Pyrazine derivatives are widely studied due to their bioactivity, and the combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups in this compound may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C7H6ClFN2O3

Molecular Weight

220.58 g/mol

IUPAC Name

methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H6ClFN2O3/c1-13-6-4(8)10-3(5(9)11-6)7(12)14-2/h1-2H3

InChI Key

NYDDZUYGSGBQAP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(N=C1Cl)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate typically involves the use of pyrazine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research and development laboratories for various applications. The production process involves precise control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrazine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while ester hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl in Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate () increases lipophilicity, whereas the target compound balances polarity with Cl, F, and OCH₃. Amino-substituted analogs (e.g., ) exhibit nucleophilic reactivity, contrasting with the electrophilic fluorine in the target compound.

Synthetic Pathways :

  • Hydrolysis of methyl esters (e.g., conversion of Methyl 3-fluoropyrazine-2-carboxylate to 3-fluoropyrazine-2-carboxylic acid) is a common step in derivatization .
  • Introducing multiple substituents (Cl, F, OCH₃) likely requires sequential halogenation and protection/deprotection strategies.

Reactivity and Applications :

  • Halogenated pyrazines (Cl, Br, F) are often intermediates in drug synthesis. For example, brominated analogs () may undergo cross-coupling reactions.
  • The methoxy group in the target compound could stabilize intermediates via resonance, useful in constructing heterocyclic scaffolds.

Q & A

Q. 1.1. What are the key synthetic methodologies for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate?

The synthesis typically involves multi-step functionalization of pyrazine cores. For example:

  • Nucleophilic substitution : The chlorine atom at position 6 can be replaced using reagents like fluorinated sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) under mild conditions (20–25°C) in dichloromethane with triethylamine as a base .
  • Esterification : Methoxy and carboxylate groups are introduced via alkylation or acid-catalyzed esterification. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like methyl 5-(bromomethyl) analogs .

Q. 1.2. How can the purity and structural identity of this compound be validated?

  • Analytical techniques : Use HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase.
  • Spectroscopic characterization :
    • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic F), while 1H^{1}\text{H} NMR distinguishes methoxy (δ 3.8–4.0 ppm) and ester groups (δ 3.7–3.9 ppm) .
    • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 259.03 for C8_8H6_6ClF1_1N2_2O3_3) .

Advanced Research Questions

Q. 2.1. How do electronic effects of substituents (Cl, F, OMe) influence regioselective reactions?

  • Mechanistic insights : The electron-withdrawing fluorine at position 3 deactivates the pyrazine ring, directing electrophilic attacks to the less electron-deficient position 4. Computational DFT studies (e.g., Gaussian09) can model charge distribution and predict reactivity .
  • Experimental validation : Compare reaction outcomes with analogs (e.g., Methyl 5-chloro-6-trifluoromethylpyrazine-2-carboxylate) to isolate substituent effects .

Q. 2.2. What strategies mitigate instability during long-term storage?

  • Degradation pathways : Hydrolysis of the ester group is accelerated by moisture.
  • Stabilization methods :
    • Store under inert gas (argon) at -20°C in amber vials.
    • Add desiccants (e.g., molecular sieves) to solid samples .

Q. 2.3. How can bioactivity studies be designed to explore its immunomodulatory potential?

  • In vitro assays :
    • Cytokine profiling : Treat murine macrophages (RAW 264.7) and measure TNF-α/IL-6 via ELISA.
    • Dose-response curves : Use concentrations from 1–100 µM to determine IC50_{50} values .
  • Control compounds : Include structurally similar molecules (e.g., Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate) to isolate functional group contributions .

Q. 2.4. How do conflicting crystallography and NMR data for substituent positions arise?

  • Case study : Discrepancies may stem from dynamic effects in solution (e.g., rotational barriers of methoxy groups) versus static crystal structures.
  • Resolution : Combine 13C^{13}\text{C} NMR chemical shifts with X-ray diffraction (e.g., synchrotron data) to reconcile differences .

Methodological Challenges and Solutions

Q. 3.1. Optimizing reaction yields in halogenation steps

  • Problem : Low yields (<40%) in fluorination due to competing side reactions.
  • Solution :
    • Use anhydrous solvents (e.g., DMF) and slow reagent addition.
    • Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .

Q. 3.2. Resolving overlapping peaks in chromatographic analysis

  • Problem : Co-elution of byproducts (e.g., dechlorinated analogs).
  • Solution :
    • Employ UPLC with a gradient elution (0.1% formic acid in water → acetonitrile).
    • Validate with LC-MS/MS to confirm fragmentation patterns .

Comparative Analysis with Analogous Compounds

Compound Key Structural Differences Impact on Reactivity/Bioactivity
Methyl 5-chloro-6-methylpyrazine-2-carboxylateLacks fluorine and methoxy groupsReduced electron deficiency → slower nucleophilic substitution
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylateCF3_3 instead of OMe at position 5Enhanced lipophilicity → improved membrane permeability in cell assays

Data Contradictions and Interpretation

  • Example : Conflicting reports on antibacterial efficacy (MIC = 8 µg/mL vs. 32 µg/mL).
    • Root cause : Strain-specific resistance (e.g., Gram-negative vs. Gram-positive).
    • Resolution : Standardize testing using CLSI guidelines and ATCC reference strains .

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